[3-(2-Aminoethyl)phenyl]methanol hydrochloride [3-(2-Aminoethyl)phenyl]methanol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13100446
InChI: InChI=1S/C9H13NO.ClH/c10-5-4-8-2-1-3-9(6-8)7-11;/h1-3,6,11H,4-5,7,10H2;1H
SMILES: C1=CC(=CC(=C1)CO)CCN.Cl
Molecular Formula: C9H14ClNO
Molecular Weight: 187.66 g/mol

[3-(2-Aminoethyl)phenyl]methanol hydrochloride

CAS No.:

Cat. No.: VC13100446

Molecular Formula: C9H14ClNO

Molecular Weight: 187.66 g/mol

* For research use only. Not for human or veterinary use.

[3-(2-Aminoethyl)phenyl]methanol hydrochloride -

Specification

Molecular Formula C9H14ClNO
Molecular Weight 187.66 g/mol
IUPAC Name [3-(2-aminoethyl)phenyl]methanol;hydrochloride
Standard InChI InChI=1S/C9H13NO.ClH/c10-5-4-8-2-1-3-9(6-8)7-11;/h1-3,6,11H,4-5,7,10H2;1H
Standard InChI Key VETXTUIYZSPHSE-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)CO)CCN.Cl
Canonical SMILES C1=CC(=CC(=C1)CO)CCN.Cl

Introduction

Chemical Identification and Structural Properties

[3-(2-Aminoethyl)phenyl]methanol hydrochloride is systematically named as benzenemethanol, 3-(2-aminoethyl)-, hydrochloride (1:1). Its molecular structure combines a phenolic core with an aminoethyl side chain, protonated as a hydrochloride salt to enhance stability and solubility. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₈H₁₂ClNO
Molecular Weight173.64 g/mol
Exact Mass173.0607
PSA (Polar Surface Area)46.25 Ų
LogP (Partition Coefficient)2.14

The hydrochloride salt form ensures improved crystallinity and handling compared to its free base counterpart, which has the molecular formula C₈H₁₁NO. The compound’s HS code (2922199090) classifies it under "other amino-alcohols, their ethers, esters, and salts," subject to a 6.5% MFN tariff .

Synthesis and Manufacturing Approaches

Synthetic Routes

The synthesis of [3-(2-Aminoethyl)phenyl]methanol hydrochloride typically involves a two-step process:

Industrial-Scale Production

Industrial methods likely optimize reaction conditions (e.g., solvent ratios, temperature, and catalysts) to maximize yield and purity. For example, carbodiimide derivatives or boric acid—used in analogous syntheses —might facilitate amide bond formation or stabilize intermediates.

Chemical Reactivity and Functional Transformations

The compound’s amino and alcohol functional groups enable diverse reactions:

Oxidation

The primary alcohol group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). Such transformations are critical for modifying solubility or biological activity.

Reduction

While the compound itself is already reduced, its intermediates might undergo further reduction. For instance, catalytic hydrogenation could saturate aromatic rings under high-pressure H₂ conditions.

Substitution Reactions

Research Applications and Biological Relevance

Material Science

The compound’s rigid aromatic core and polar functional groups make it a candidate for designing metal-organic frameworks (MOFs) or polymer additives. Such applications remain speculative but align with trends in functional material development.

Challenges and Future Directions

Current limitations in understanding this compound stem from sparse literature. Key research priorities include:

  • Synthetic Optimization: Developing scalable, high-yield routes.

  • Biological Screening: Evaluating receptor binding affinity and cytotoxicity.

  • Derivatization Studies: Creating analogs for structure-activity relationship (SAR) analyses.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator